molecular formula C19H18N4O2 B2583893 1-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one CAS No. 946279-17-0

1-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one

Cat. No.: B2583893
CAS No.: 946279-17-0
M. Wt: 334.379
InChI Key: GVSBMOYGOACHBW-UHFFFAOYSA-N
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Description

1-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C19H18N4O2 and its molecular weight is 334.379. The purity is usually 95%.
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Biological Activity

The compound 1-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one (CAS Number: 941905-52-8) is a pyrazole derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C18H16N4O2C_{18}H_{16}N_{4}O_{2}, with a molecular weight of 320.3 g/mol. The structure features a furan ring and a quinoxaline moiety, which are known to enhance biological activity in similar compounds.

PropertyValue
Molecular FormulaC18H16N4O2C_{18}H_{16}N_{4}O_{2}
Molecular Weight320.3 g/mol
CAS Number941905-52-8

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential in multiple therapeutic areas.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has shown promising results against various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values suggest potent antiproliferative effects.
  • NCI-H460 (lung cancer) : Demonstrated significant cytotoxic activity.

In a study by Rajesekaran et al., compounds similar to this pyrazole were reported to have IC50 values as low as 0.08 µM against MCF-7 cells, indicating strong anticancer potential .

Anti-inflammatory Activity

The compound's anti-inflammatory effects are noteworthy. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. A novel series of pyrazole derivatives demonstrated significant anti-inflammatory activity with IC50 values in the nanomolar range .

Antimicrobial Activity

While specific data on the antimicrobial activity of this compound is limited, related pyrazole derivatives have shown broad-spectrum antibacterial and antifungal activities. For instance, compounds with similar structures have exhibited effective inhibition against pathogenic bacteria and fungi .

The mechanisms underlying the biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes such as cyclooxygenases and monoamine oxidases, leading to reduced inflammation and altered metabolic pathways.
  • Induction of Apoptosis : Through modulation of signaling pathways involved in cell survival and apoptosis, the compound can promote cancer cell death.
  • Antioxidant Properties : Pyrazoles are known for their antioxidant capabilities, which can protect cells from oxidative stress and contribute to their anticancer efficacy .

Case Studies

Several case studies have illustrated the effectiveness of pyrazole derivatives in clinical settings:

  • Study on MCF-7 Cells : A derivative showed an IC50 value of 0.08 µM, indicating high potency against breast cancer cells .
  • Inflammation Model : In vivo studies demonstrated that certain pyrazole derivatives significantly reduced inflammation markers in animal models, supporting their potential use in inflammatory diseases .

Properties

IUPAC Name

1-[5-(furan-2-yl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-12(2)19(24)23-17(11-16(22-23)18-4-3-9-25-18)13-5-6-14-15(10-13)21-8-7-20-14/h3-10,12,17H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSBMOYGOACHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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